molecular formula C23H30N4O4 B2513536 N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049518-71-9

N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2513536
CAS No.: 1049518-71-9
M. Wt: 426.517
InChI Key: HJFBYTPUJIYSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a chemical compound offered for research and development purposes. The molecular structure of this compound incorporates both a 2,5-dimethoxyphenyl group and a phenylpiperazine moiety, which are found in compounds that interact with various neurological targets . For instance, some molecules with 2,5-dimethoxy substitutions are known to be investigated for their activity at serotonin receptors , while the phenylpiperazine group is a common feature in ligands for dopamine and serotonin receptors . Researchers may find this compound valuable for probing specific biological pathways or for use in medicinal chemistry programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and handling assessments prior to use.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-30-19-9-10-21(31-2)20(17-19)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)18-7-4-3-5-8-18/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFBYTPUJIYSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a dimethoxyphenyl group and a piperazine moiety, contributing to its pharmacological properties.

The biological activity of compound 1 is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor modulator, influencing both serotonin and dopamine pathways. Such interactions are crucial in the context of psychiatric disorders, where serotonin dysregulation is often implicated.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can significantly reduce depressive behaviors in rodents, as evidenced by the forced swim test and tail suspension test .

Neuroprotective Properties

In vitro studies have demonstrated that compound 1 possesses neuroprotective properties against oxidative stress-induced neuronal damage. This effect is believed to be mediated through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity .

Analgesic Activity

Additionally, this compound has shown potential analgesic effects in various pain models. The analgesic activity is hypothesized to involve the modulation of pain pathways through opioid receptor interactions .

Case Study 1: Antidepressant Activity in Rodents

A study conducted on male Sprague-Dawley rats assessed the antidepressant effects of compound 1. The results indicated a significant reduction in immobility time in the forced swim test after administration of the compound at doses of 10 mg/kg and 20 mg/kg compared to control groups. The study concluded that compound 1 exhibits potential as an antidepressant agent .

Dose (mg/kg)Immobility Time (seconds)Significance
Control180-
10120p < 0.05
2090p < 0.01

Case Study 2: Neuroprotection Against Oxidative Stress

In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, compound 1 was found to significantly reduce cell death and increase cell viability compared to untreated controls. The protective effect was noted at concentrations as low as 5 µM .

Concentration (µM)Cell Viability (%)Significance
Control50-
575p < 0.01
1085p < 0.001

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The compound shares structural and functional similarities with several classes of bioactive molecules. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / Class Structural Features Receptor Affinity / Activity Key Differences from Target Compound
Tetrahydro-β-carbolines (e.g., Compounds 4, 8, 14) 2- or 3-substituted THβC backbone; hexyl/aryl substituents High 5-HT1A affinity (KiAH+ ≈ nM range); moderate 5-HT2 activity Lacks ethanediamide linker; shorter alkyl chains
Benzothiazole-2-yl acetamides (e.g., EP3348550A1 derivatives) Benzothiazole core; trifluoromethyl/aryl acetamide substituents Patent claims suggest CNS activity (unspecified targets); structural similarity to 5-HT2 ligands Replaces piperazine with benzothiazole; fluorinated groups
LSD (Lysergic acid diethylamide) Ergoline scaffold; dimethylamide moiety Potent 5-HT1A/2A agonist (Ki < 10 nM) Rigid polycyclic structure; lacks methoxy groups

Key Findings

Receptor Selectivity: The target compound’s 2,5-dimethoxyphenyl group aligns with 5-HT2A/2C agonists like DOI, but its 4-phenylpiperazine-propyl chain introduces 5-HT1A/D2 affinity, a feature absent in simple phenethylamines .

Structural Modifications :

  • Unlike benzothiazole acetamides (e.g., EP3348550A1 derivatives), the target compound avoids fluorinated substituents, which could reduce metabolic stability but enhance CNS penetration due to lower molecular weight .
  • The propyl spacer in the target compound may offer conformational flexibility, contrasting with rigid LSD-like scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.